
Crystal structure of novel 5-methyl-4-
thiopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methyl-5-phenylpyrimidine

Cat. No.: B1615610 Get Quote

An In-depth Technical Guide on the Crystal Structure of Novel 5-Methyl-4-thiopyrimidine

Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and

characterization of three novel 5-methyl-4-thiopyrimidine derivatives. The information presented

is compiled from recent research and is intended to serve as a valuable resource for

professionals in the fields of medicinal chemistry, crystallography, and drug development.

Introduction
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide

range of biological activities.[1] The 5-methyl-4-thiopyrimidine scaffold, in particular, serves as a

versatile platform for the development of new therapeutic agents. This document details the

synthesis and structural elucidation of three novel derivatives:

Compound (2): Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate

(C₂₁H₁₉ClN₂O₂S)

Compound (3): {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol

(C₁₉H₁₇ClN₂OS)

Compound (4): 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (C₁₉H₁₇ClN₂S)
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These compounds, differing only by the substituent at the 5-position of the pyrimidine ring,

exhibit distinct structural features and biological activities.[2] Their molecular structures have

been unambiguously confirmed by single-crystal X-ray diffraction analysis.[3]

Synthesis and Characterization
The synthetic route to the target compounds commences from ethyl 4-methyl-2-phenyl-6-

sulfanylpyrimidine-5-carboxylate.[3] The overall workflow is depicted in the diagram below.

Synthetic Workflow for Novel 5-Methyl-4-thiopyrimidine Derivatives

Ethyl 4-methyl-2-phenyl-6-
sulfanylpyrimidine-5-carboxylate

Compound (2)
(C₂₁H₁₉ClN₂O₂S)

4-chlorobenzyl chloride,
NaOH, Methanol Compound (3)

(C₁₉H₁₇ClN₂OS)
LiAlH₄, THF Halogenated IntermediateSOCl₂, Benzene Compound (4)

(C₁₉H₁₇ClN₂S)
LiAlH₄

Click to download full resolution via product page

Caption: Synthetic pathway for compounds (2), (3), and (4).

Experimental Protocols
Synthesis of Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate

(Compound 2): The starting material, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-

carboxylate, is reacted with 4-chlorobenzyl chloride in a methanolic solution of sodium

hydroxide to yield compound (2).[3]

Synthesis of {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol

(Compound 3): Compound (2) is reduced using lithium aluminium hydride (LiAlH₄) in

tetrahydrofuran (THF) to produce the 5-hydroxymethylpyrimidine derivative, compound (3).[3]

Synthesis of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4):

Compound (3) is first halogenated with thionyl chloride (SOCl₂) in benzene. The resulting

intermediate is then reduced with LiAlH₄ to afford the final product, compound (4).[3]

Analytical Data
The synthesized compounds were characterized using various spectroscopic methods and

elemental analysis.[3]
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Table 1: Analytical Data for Compound (2)

Analysis Type Data

Yield 78%

Appearance Colorless crystals

Melting Point 360–361 K

¹H NMR (300 MHz, CDCl₃)

δ 1.42 (3H, t, CH₃CH₂), 2.68 (3H, s, CH₃), 4.44

(2H, q, CH₃CH₂), 4.56 (2H, s, CH₂), 7.25–7.51

(7H, m, aromatic), 8.46 (2H, q, aromatic)

¹³C NMR (75 MHz, CDCl₃)

δ 14.19 (CH₃), 24.01 (CH₃), 34.10 (CH₂), 61.93

(CH₂), 120.65, 128.59 (2C), 128.73 (2C), 128.78

(2C), 130.41 (2C), 131.43, 133.15, 135.73,

136.74, 162.41, 165.44, 166.11, 169.11

FT-IR (ATR, cm⁻¹) 1694 (C=O), 639 (C—S)

MS (ESI) m/z
[M + H]⁺ 399.0973 (found), 399.0929

(calculated)

| Elemental Analysis (%) | Calculated: C 63.23, H 4.80, N 7.02; Found: C 63.15, H 4.69, N 6.92

|

Table 2: Key Spectroscopic Data for Compounds (3) and (4)
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Compound Spectroscopic Method Key Observations

(3) ¹H NMR

Absence of ethyl-group
signals; singlet at 4.79
ppm (CH₂OH); broad
signal at 2.37 ppm (OH)

IR (cm⁻¹)
Absence of C=O signal; very

broad signal at 3351 (OH)

(4) ¹H NMR

Absence of CH₂OH and OH

signals; additional singlet for a

methyl group at 2.20 ppm

| | IR | Absence of OH signal |

Crystal Structure Analysis
The molecular structures of compounds (2), (3), and (4) were determined by single-crystal X-

ray diffraction.[3]
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General Crystallographic Workflow

Experimental Phase

Data Analysis Phase
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Final Crystal Structure
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Caption: A generalized workflow for crystal structure determination.
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Crystallographic Data
The crystallographic data reveals significant differences in the packing and hydrogen bonding

interactions among the three compounds, despite their structural similarities.[2]

Table 3: Crystallographic Data Summary

Parameter Compound (2) Compound (3) Compound (4)

Formula C₂₁H₁₉ClN₂O₂S C₁₉H₁₇ClN₂OS C₁₉H₁₇ClN₂S

Crystal System Triclinic[2] Monoclinic[2] Monoclinic[2]

Space Group P-1[2] P2₁/c[2] P2₁/c[2]

| Molecules per Asymmetric Unit | 1[2] | 2[2] | 1[2] |

Molecular Conformation and Intermolecular Interactions
The conformation of each molecule is primarily defined by the dihedral angles between the

pyrimidine ring and the aryl substituents at the 2- and 4-positions.[2]

Compound (2): Forms a one-dimensional chain through hydrogen bonds, which are further

extended into a two-dimensional network.[3]

Compounds (3) and (4): Generate one-dimensional chains via intermolecular interactions.[3]

The presence of the hydroxymethyl group in compound (3) and the methyl group in compound

(4) leads to these distinct packing arrangements.[3]

Biological Activity
The cytotoxic properties of compounds (3) and (4) were evaluated against several human

cancer cell lines (HeLa, K562, and CFPAC) and a normal human cell line (HUVEC).[2]

Compound (4): Was found to be non-toxic towards CFPAC and HUVEC cells but exhibited

weak activity against HeLa and K562 cell lines.[2][3]
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Compound (3): The presence of a hydroxyl group significantly increased its cytotoxicity

against both cancer and normal cell lines.[2] Specifically, the hydroxylation of a related

compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, to its 5-

hydroxymethyl derivative (like compound 3) was shown to enhance cytotoxicity against

cancer cell lines while maintaining low toxicity against normal cells in some cases.[1]

This highlights the critical role of the substituent at the 5-position in modulating the biological

activity of this class of compounds.

Conclusion
This guide has summarized the synthesis, structural characterization, and preliminary biological

evaluation of three novel 5-methyl-4-thiopyrimidine derivatives. The detailed analytical and

crystallographic data provide a solid foundation for further research and development. The

observed differences in crystal packing and cytotoxic activity, arising from minor modifications

at the 5-position of the pyrimidine ring, underscore the potential for fine-tuning the properties of

these compounds for therapeutic applications. Further investigation into the structure-activity

relationships of this scaffold is warranted to explore its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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